molecular formula C17H17FN2O3S B10981069 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid

1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B10981069
M. Wt: 348.4 g/mol
InChI Key: PLRCKQRHOJASQT-UHFFFAOYSA-N
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Description

This compound, 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid, is a sophisticated synthetic molecule designed for advanced chemical and pharmaceutical research. Its structure integrates a 2-fluorophenyl-substituted 4-methylthiazole ring, a motif prevalent in various bioactive molecules, with a piperidine-4-carboxylic acid scaffold through a carbonyl linker. This unique architecture suggests significant potential in medicinal chemistry, particularly in the discovery and optimization of novel therapeutic agents. The thiazole ring system is a recognized pharmacophore in compounds with diverse biological activities, while the piperidine carboxylic acid component can contribute to molecular solubility and receptor binding. Researchers can leverage this compound as a key chemical intermediate or a building block for constructing more complex molecular libraries. Its structure makes it a promising candidate for investigating interactions with various enzymatic targets. The carboxylic acid functional group offers a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research to further scientific understanding and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H17FN2O3S/c1-10-14(16(21)20-8-6-11(7-9-20)17(22)23)24-15(19-10)12-4-2-3-5-13(12)18/h2-5,11H,6-9H2,1H3,(H,22,23)

InChI Key

PLRCKQRHOJASQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride intermediate is synthesized via a Hantzsch thiazole reaction. A mixture of 2-fluoroacetophenone (1.0 equiv), thiourea (1.2 equiv), and iodine (0.1 equiv) in ethanol undergoes cyclization at 80°C for 6 hours. The resulting thiazole is oxidized to the carboxylic acid using KMnO₄ in acidic conditions, followed by treatment with thionyl chloride (SOCl₂) to yield the acyl chloride.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationEtOH, 80°C, 6h78
OxidationKMnO₄, H₂SO₄, 60°C, 4h65
Acyl Chloride FormationSOCl₂, reflux, 2h92

Preparation of Piperidine-4-carboxylic Acid Derivatives

Protection and Functionalization

Piperidine-4-carboxylic acid is protected as its tert-butyl ester using Boc anhydride in the presence of DMAP (4-dimethylaminopyridine) and triethylamine (TEA) in dichloromethane (DCM). The Boc-protected derivative ensures selective reactivity during subsequent coupling steps.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 2H, piperidine), 3.60–3.80 (m, 2H, piperidine).

Amide Coupling Reaction

Coupling Strategy

The target compound is synthesized via an amide bond formation between 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride and Boc-protected piperidine-4-carboxylic acid. The reaction employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in anhydrous DMF at 0°C to room temperature.

Optimization Parameters

  • Molar Ratio : Acyl chloride : Piperidine derivative : HATU = 1 : 1.2 : 1.5

  • Temperature : 0°C → 25°C over 12h

  • Yield : 84% after purification.

Deprotection and Final Product Isolation

Boc Group Removal

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. The crude product is neutralized with NaHCO₃ and extracted with ethyl acetate.

Purification via Recrystallization

The final compound is recrystallized from a mixture of ethanol and water (3:1 v/v), yielding colorless crystals.

Analytical Data

  • Melting Point : 214–216°C

  • HRMS (ESI+) : m/z calcd for C₁₈H₁₆FN₂O₃S [M+H]⁺: 383.0864; found: 383.0868.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (COOH), 166.8 (C=O), 160.1 (C-F), 142.3 (thiazole C-2).

Alternative Synthetic Routes

Direct Coupling via Carbodiimide Chemistry

An alternative method uses EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in THF, achieving a 72% yield. However, this route requires longer reaction times (24h) and results in lower purity.

Solid-Phase Synthesis

A patent disclosure describes immobilizing piperidine-4-carboxylic acid on Wang resin, followed by sequential coupling with the thiazole carbonyl chloride. While scalable, this method exhibits variable yields (50–65%) due to incomplete resin loading.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-acylurea, forms due to HATU degradation. This is mitigated by maintaining low temperatures (0–5°C) during reagent addition and using fresh coupling agents.

Solvent Selection

DMF outperforms THF and DCM in solubility studies, ensuring homogeneous reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties . Derivatives of thiazoles have been shown to interfere with cellular processes such as DNA replication and cell division, making them promising candidates for cancer therapy. The specific structure of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid may enhance its efficacy against various cancer cell lines due to its ability to target specific biological pathways involved in tumor growth and proliferation.

Potential for Drug Development

The structural components of this compound suggest it could serve as a lead compound for developing new drugs aimed at treating cancers resistant to current therapies. Its unique combination of functionalities may lead to distinct mechanisms of action compared to existing anticancer agents, thereby enhancing selectivity and potency against certain cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

Study 1: Anticancer Activity

A recent study demonstrated that derivatives with thiazole and piperidine structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms.

Study 2: Enzyme Inhibition

Another research effort focused on evaluating the compound's ability to inhibit specific enzymes involved in tumor metabolism. Results indicated promising inhibitory activity against enzymes like carbonic anhydrase IX, which is overexpressed in various tumors.

Study 3: Structure-Activity Relationship

A comprehensive structure-activity relationship analysis revealed that modifications in the fluorophenyl substituent significantly influenced the compound's potency against different cancer types.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group and thiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the aryl group, heterocycle type, substituents, and carboxylic acid position. Below is a detailed comparison with key derivatives identified in the literature:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Aryl Group Heterocycle Substituents (Heterocycle) Carboxylic Acid Position Key Structural Differences vs. Target Compound Potential Implications References
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid 4-Isopropylphenyl Oxazole Methyl (position 5) Piperidine-4 Oxazole vs. thiazole; 4-isopropylphenyl vs. 2-fluorophenyl Reduced aromatic π-stacking (oxazole); bulkier substituent may affect binding affinity
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid N/A N/A N/A Piperazine-linked acetic acid No thiazole/aryl system; piperazine instead of piperidine Altered pharmacokinetics; potential for peptide-like interactions
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid N/A Thiazole tert-Boc-protected amino Thiazole-4 No piperidine; tert-Boc group introduces steric bulk Enhanced stability but reduced cell permeability
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid Benzyloxy-indole Indole N/A Piperidine-4 Indole core vs. thiazole; benzyloxy group Increased hydrophobicity; potential for DNA intercalation

Key Observations from Structural Comparisons

Heterocycle Type: Thiazole vs. Indole vs. Thiazole: Indole-containing analogs (e.g., ) introduce planar aromatic systems, which may favor DNA or protein intercalation, diverging from the thiazole’s role in metal coordination or hydrogen bonding.

Aryl Substituent Effects :

  • 2-Fluorophenyl vs. 4-Isopropylphenyl : The electron-withdrawing fluorine atom in the target compound may stabilize aryl-protein interactions via dipole effects, whereas the bulky 4-isopropyl group in could hinder binding in sterically sensitive active sites.

Synthetic Accessibility :

  • Compounds like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () demonstrate the feasibility of modifying the piperidine-carboxylic acid moiety, though ester protection (ethoxycarbonyl) may reduce bioavailability compared to the free acid in the target compound.

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Solubility : The carboxylic acid group may counterbalance lipophilicity, enhancing aqueous solubility relative to tert-Boc-protected analogs .
  • Metabolic Stability: Fluorine substitution could reduce oxidative metabolism, extending half-life compared to non-halogenated aryl groups .

Biological Activity

1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. Its structure incorporates a thiazole ring, a fluorophenyl group, and a piperidine moiety, which contribute to its biological activity.

  • Molecular Formula: C19H15FN2O3S
  • Molecular Weight: 370.4 g/mol
  • IUPAC Name: 4-[[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit certain enzymes, particularly histone deacetylases (HDACs), which are crucial in the regulation of gene expression. Additionally, it modulates signaling pathways such as PI3K/AKT and NF-κB, both of which are involved in inflammation and cancer progression.

Antitumor Activity

This compound has been evaluated for its antitumor properties. Several studies have demonstrated its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
A431 (epidermoid carcinoma)< 10
Jurkat (T-cell leukemia)< 15
HT-29 (colon cancer)< 20

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Anti-inflammatory Properties

The compound's ability to inhibit HDACs also positions it as a potential anti-inflammatory agent. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its role in modulating immune responses.

Case Studies and Research Findings

Research has focused on the structure-activity relationship (SAR) of thiazole-containing compounds. For instance, modifications to the thiazole ring or the piperidine moiety can significantly enhance biological activity. A notable study reported that derivatives with additional electron-donating groups exhibited improved cytotoxicity against cancer cells due to enhanced interactions with target proteins .

Notable Research Insights

  • Histone Deacetylase Inhibition: The compound was found to inhibit HDACs effectively, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Signaling Pathway Modulation: It was shown to impact the PI3K/AKT pathway, which is often dysregulated in cancer cells, thereby promoting apoptosis and inhibiting cell proliferation .
  • In Vivo Efficacy: Animal models treated with this compound displayed significant tumor regression compared to control groups, supporting its potential for therapeutic use .

Q & A

Q. What synthetic methodologies are typically employed for constructing the thiazole ring in this compound?

The thiazole core can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine are used to form pyrazole intermediates, which can be adapted for thiazole synthesis by substituting with thioamide precursors. Subsequent coupling with a fluorophenyl group may involve Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under palladium catalysis . Multi-step protocols often include refluxing in tert-butyl alcohol with Pd(OAc)₂ and XPhos ligands, followed by acid hydrolysis to yield the carboxylic acid moiety .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • FTIR : Confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups.
  • NMR (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl aromatic protons, piperidine CH₂ groups) and carbon backbone connectivity.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous thiazole derivatives .
  • HPLC : Validates purity using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) with UV detection .

Q. What are the recommended chromatographic conditions for purity analysis?

A validated HPLC method uses a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). Flow rates of 1.0 mL/min and UV detection at 254 nm are typical. System suitability tests ensure resolution between the compound and potential impurities .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the thiazole and piperidine moieties to improve yield?

  • Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances steric control and reduces side reactions .
  • Temperature control : Stepwise heating (40–100°C) under inert atmosphere minimizes decomposition.
  • Base choice : Cs₂CO₃ improves coupling efficiency in polar aprotic solvents like acetonitrile .
  • Workup strategies : Post-reaction extraction with iso-propanol/DCM (10%) removes unreacted starting materials, followed by ethanol/ethyl acetate recrystallization .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Revisiting computational parameters : Adjust solvent dielectric constants or basis sets (e.g., B3LYP/6-311++G(d,p)) in DFT calculations to better match experimental NMR shifts .
  • Solvent effects : Account for hydrogen bonding in carboxylic acid groups, which may alter FTIR peak positions compared to gas-phase simulations .
  • Dynamic effects : Include temperature-dependent conformational analysis in molecular dynamics simulations to explain discrepancies in NOESY data .

Q. How does the choice of base affect the hydrolysis step in synthesizing the carboxylic acid derivative?

  • Strong bases (e.g., NaOH) : Accelerate hydrolysis of ester intermediates but may degrade acid-sensitive thiazole rings. Controlled pH (6.5) during workup prevents over-acidification .
  • Mild bases (e.g., K₂CO₃) : Suitable for substrates with labile fluorophenyl groups, though reaction times increase.
  • Two-phase systems : Hydrolysis in water/DCM with phase-transfer catalysts (e.g., TBAB) improves yields by enhancing interfacial contact .

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